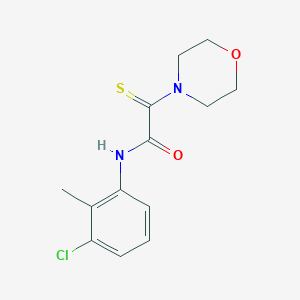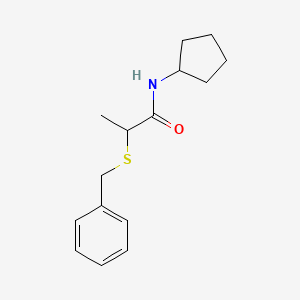![molecular formula C15H16ClNO B5127246 N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5127246.png)
N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of tricyclic antidepressants and has been shown to exhibit unique pharmacological properties that make it a promising candidate for various research applications.2.1.0~2,4~]octane-3-carboxamide, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide involves the inhibition of serotonin and norepinephrine reuptake. This results in increased levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. Additionally, it has been shown to exhibit antagonistic effects on certain receptors, further contributing to its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, leading to enhanced neurotransmission. Additionally, it has been shown to exhibit analgesic effects, making it a potential candidate for the treatment of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has several advantages for lab experiments. It exhibits potent inhibitory effects on the reuptake of serotonin and norepinephrine, making it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, it also has limitations, such as potential toxicity and off-target effects, which must be carefully considered when designing experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide. One potential direction is to further investigate its potential applications in the treatment of psychiatric disorders and chronic pain. Additionally, its potential toxicity and off-target effects must be carefully studied to ensure its safety for use in humans. Finally, its mechanism of action and effects on other neurotransmitters and receptors should be further investigated to gain a better understanding of its pharmacological properties.
Synthesemethoden
The synthesis method of N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide involves the reaction of tricyclic antidepressants with 4-chlorobenzoyl chloride. This reaction yields N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxylic acid, which is then converted to the amide form using appropriate reagents. The synthesis process is complex and requires advanced organic chemistry techniques. However, the yield of the final product is high, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent inhibitory effects on the reuptake of serotonin and norepinephrine, making it a potential candidate for the treatment of various psychiatric disorders. Additionally, it has been shown to exhibit analgesic effects, making it a potential candidate for the treatment of chronic pain.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c16-10-3-5-11(6-4-10)17-15(18)14-12-8-1-2-9(7-8)13(12)14/h3-6,8-9,12-14H,1-2,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCPOUAXDFRYDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C3C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B5127163.png)
![N-1,3-benzothiazol-2-yl-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5127178.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5127182.png)

![4-methyl-N-[3-(1-piperidinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]benzamide](/img/structure/B5127196.png)
![2-[4-(1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5127197.png)

![ethyl 4-[4-{[5-(3-nitrophenyl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B5127201.png)

![N-methyl-3-(4-morpholinyl)-N-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-propanamine](/img/structure/B5127218.png)
![1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5127235.png)

![4-bromo-2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5127263.png)
